3-Ethoxy-2,4-difluorocinnamic acid

Description

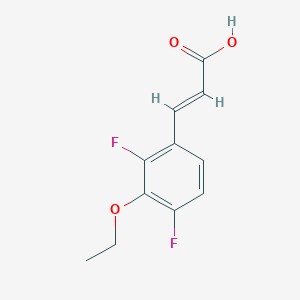

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-ethoxy-2,4-difluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O3/c1-2-16-11-8(12)5-3-7(10(11)13)4-6-9(14)15/h3-6H,2H2,1H3,(H,14,15)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKXZPKFJIPTDE-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1F)/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3 Ethoxy 2,4 Difluorocinnamic Acid

Photochemical Reactivity and Solid-State Transformations

The study of photochemical reactions in the solid state, particularly photodimerization, is a cornerstone of solid-state chemistry. For cinnamic acids and their derivatives, this reactivity is profoundly influenced by the molecular arrangement in the crystal lattice. While direct studies on 3-ethoxy-2,4-difluorocinnamic acid are not extensively documented in the provided search results, a comprehensive understanding can be constructed by examining closely related analogs, such as o-ethoxy-trans-cinnamic acid and various difluorocinnamic acids.

The hallmark photochemical reaction for cinnamic acids in the solid state is the [2+2] photodimerization, a cycloaddition reaction where two molecules react via their carbon-carbon double bonds to form a cyclobutane (B1203170) ring. This reaction is topochemically controlled, meaning its feasibility and the stereochemistry of the resulting dimer are dictated by the geometry of the monomer molecules in the crystal.

For the reaction to occur, the Schmidt criteria must be met: the reactive double bonds of adjacent molecules must be parallel and separated by a distance of less than approximately 4.2 Å. The photodimerization of cinnamic acid derivatives can yield different stereoisomers, such as α-truxillic acid (head-to-tail, syn) or β-truxinic acid (head-to-head, syn), depending on the crystal packing. For instance, the α-form of trans-cinnamic acid dimerizes to α-truxillic acid. Similarly, the α- and β-polymorphs of o-ethoxy-trans-cinnamic acid are known to photodimerize, yielding the corresponding ethoxy-truxillic and ethoxy-truxinic acids, respectively arkat-usa.orgsapub.org. It is highly probable that this compound also undergoes [2+2] photodimerization, provided it crystallizes in a suitable arrangement.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, plays a critical role in the solid-state photoreactivity of cinnamic acids. Different polymorphs possess distinct molecular packing and intermolecular distances, leading to varied photochemical behavior.

The case of o-ethoxy-trans-cinnamic acid (OETCA) provides a detailed illustration. It is known to exist in at least four polymorphic forms (α, α', β, and γ) arkat-usa.orgsapub.org.

The α- and β-forms are photoreactive, as their crystal structures position the C=C double bonds of neighboring molecules in a parallel orientation with a short separation distance (typically 3.7–4.2 Å), facilitating the [2+2] cycloaddition. arkat-usa.orgjst.go.jp

The γ-form , however, is photostable. In this polymorph, the molecular packing is such that the double bonds are too far apart for dimerization to occur. arkat-usa.orgjst.go.jp This stability is attributed to a significantly different intermolecular hydrogen bonding network that distorts the molecule from planarity, keeping the cinnamoyl double bonds separated. jst.go.jp

A fourth polymorph, the α'-form , is metastable and can be obtained by heating the α-form. sapub.orgnih.gov This polymorph is particularly interesting as it contains multiple, distinct reaction sites within the same crystal, leading to complex reaction kinetics where only a fraction of the molecules may react under certain conditions. nih.gov For example, in the α'-polymorph of OETCA, one reaction site with an intermolecular C=C distance of 3.6 Å was observed to undergo photodimerization, while another site with a distance of 4.6 Å remained unreacted at 293 K. nih.gov

This strong dependence on crystal packing underscores that predicting the photoreactivity of this compound would require detailed crystallographic analysis of its potential polymorphs. The presence of two fluorine atoms and an ethoxy group would significantly influence hydrogen bonding and π-stacking interactions, leading to unique packing arrangements.

Table 1: Influence of Polymorphism on Photoreactivity of Cinnamic Acid Analogs

| Polymorph | Intermolecular C=C Distance (Approx.) | Photoreactivity | Resulting Product | Reference(s) |

|---|---|---|---|---|

| α-form (OETCA) | 3.7–4.2 Å | Reactive | α-truxillic acid derivative | jst.go.jp, arkat-usa.org |

| β-form (OETCA) | 3.7–4.2 Å | Reactive | β-truxinic acid derivative | arkat-usa.org, sapub.org |

| γ-form (OETCA) | > 4.2 Å | Unreactive | None | jst.go.jp, arkat-usa.org |

| α'-form (OETCA) | Site 1: ~3.6 Å, Site 2: ~4.6 Å | Partially Reactive | Dimer from Site 1 only | nih.gov |

External stimuli can significantly alter the course of solid-state photochemical reactions. Temperature and pressure can induce phase transitions, change unit cell parameters, and modify the distances between reactive centers, thereby influencing reaction rates and outcomes.

Temperature: Studies on the α'-polymorph of o-ethoxy-trans-cinnamic acid have shown that temperature affects the reaction pathway. At 293 K (room temperature), irradiation leads to a 66.7% conversion, with one of the two distinct reaction sites being unreactive. nih.gov However, upon irradiating at a higher temperature of 343 K, the reaction can proceed to 100% completion. This process involves an initial photodimerization at the more reactive site, followed by conformational and phase transformations that enable the molecules at the initially unreactive site to dimerize. libretexts.org

Pressure: High pressure is another powerful tool for manipulating solid-state reactivity. Studies on 2,6-difluorocinnamic acid revealed that applying pressure can facilitate the [2+2] photodimerization. sapub.organalis.com.my Increasing pressure was found to decrease the volume of free space within the crystal and reduce the distance between the reactive carbon atoms of adjacent molecules, thereby increasing the reaction rate. sapub.org This demonstrates that mechanical force can be used to promote reactions in crystal forms that might be less reactive under ambient conditions. These findings suggest that the photochemical behavior of this compound could be similarly tuned by applying external pressure or varying the temperature.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Core Structure

The aromatic ring of this compound is substituted with two electron-withdrawing fluorine atoms and one electron-donating ethoxy group. This substitution pattern creates a complex electronic environment that dictates its reactivity towards electrophilic and nucleophilic aromatic substitution. While specific experimental data on these reactions for the title compound were not found in the search results, its reactivity can be predicted based on established principles.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. uns.ac.id The rate and regioselectivity of the reaction are governed by the existing substituents.

Ethoxy Group (-OEt): This is a strongly activating group due to the lone pairs on the oxygen atom, which can be donated to the ring through resonance (+R effect). It is an ortho, para-director.

Fluorine Atoms (-F): Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron withdrawal (-I effect), which makes the ring less nucleophilic. However, they are ortho, para-directors because their lone pairs can participate in resonance stabilization of the cationic intermediate (arenium ion) when attack occurs at these positions. libretexts.org

In this compound, the aromatic ring has two available positions for substitution: C5 and C6. The powerful activating effect of the ethoxy group at C3 will strongly direct incoming electrophiles to its ortho (C2 and C4) and para (C6) positions. The positions at C2 and C4 are already occupied by fluorine atoms. Therefore, the primary site for electrophilic attack is expected to be the C6 position, which is para to the ethoxy group and meta to both fluorine atoms. Attack at C5 is less likely as it is meta to the activating ethoxy group.

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence | Reference(s) |

|---|---|---|---|---|---|

| -OCH₂CH₃ (Ethoxy) | C3 | +R >> -I | Activating | ortho, para | libretexts.org |

| -F (Fluoro) | C2, C4 | -I > +R | Deactivating | ortho, para | libretexts.org |

| -(CH)=CHCOOH | C1 | -I, -R | Deactivating | meta |

Conversely, nucleophilic aromatic substitution (SNAr) occurs when a strong nucleophile attacks an electron-poor aromatic ring, typically one bearing potent electron-withdrawing groups. libretexts.org The fluorine atoms on the ring of this compound serve as activating groups for SNAr and as potential leaving groups. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). libretexts.org The presence of the electron-donating ethoxy group would deactivate the ring towards nucleophilic attack. However, under forcing conditions (e.g., high temperature, strong base), a nucleophile could potentially displace one of the fluorine atoms, likely the one at C4, which is para to the other fluorine and activated by the cinnamoyl side chain.

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that allows for the synthesis of various derivatives, most notably esters and amides. These transformations are fundamental in organic synthesis and medicinal chemistry.

While specific examples for this compound are not detailed in the provided search results, standard, well-established protocols for the esterification and amidation of cinnamic acids are directly applicable.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. A common and straightforward approach is the Fischer esterification , which involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., concentrated H₂SO₄) with heating. sapub.orguns.ac.idresearchgate.net The reaction is an equilibrium process, and removal of water or use of excess alcohol can drive it to completion. For more sensitive substrates or milder conditions, other methods are available, such as reaction with cinnamoyl chloride (prepared using thionyl chloride) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net Heteropolyacids have also been reported as efficient and reusable catalysts for the direct esterification of cinnamic acids with phenols. arkat-usa.orgresearchgate.net

Amidation: The synthesis of amides from carboxylic acids typically requires activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine. A widely used method involves the use of carbodiimide (B86325) coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or DCC, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. jst.go.jpanalis.com.my This procedure allows for the formation of the amide bond under mild conditions. For example, various cinnamic acid amides have been synthesized by reacting the parent acid with an amine in the presence of EDC and HOBt in a suitable solvent like DMF or CH₂Cl₂. jst.go.jp The optimization of such reactions often involves adjusting the solvent, temperature, and stoichiometry of the reagents to achieve high yields. analis.com.my

Table 3: Common Reagents for Esterification and Amidation of Cinnamic Acids

| Transformation | Method | Common Reagents | Reference(s) |

|---|---|---|---|

| Esterification | Fischer Esterification | Alcohol, H₂SO₄ (catalyst) | sapub.org, uns.ac.id, researchgate.net |

| Acyl Chloride Route | SOCl₂ or (COCl)₂, then Alcohol | researchgate.net | |

| Coupling Agent | Alcohol, DCC | researchgate.net | |

| Heteropolyacid Catalysis | Alcohol, H₆P₂W₁₈O₆₂·24 H₂O | arkat-usa.org, researchgate.net | |

| Amidation | Coupling Agent | Amine, EDC, HOBt | jst.go.jp, analis.com.my |

| Coupling Agent | Amine, DCC | analis.com.my |

Decarboxylation Mechanisms

The decarboxylation of cinnamic acids, a reaction that involves the removal of a carboxyl group, can proceed through various mechanisms, often influenced by catalysts, reaction conditions, and the substitution pattern on the aromatic ring and the acrylic acid side chain. While specific studies on the decarboxylation of this compound are not extensively documented in publicly available literature, the mechanistic pathways can be inferred from studies on analogous substituted cinnamic acids. The presence of electron-withdrawing fluorine atoms and an electron-donating ethoxy group on the phenyl ring of this compound suggests a nuanced reactivity.

Decarboxylation of α,β-unsaturated carboxylic acids like cinnamic acid derivatives is a significant area of research. rsc.org Generally, these reactions can be promoted thermally, catalytically, or photochemically.

Thermal Decarboxylation: Heating substituted cinnamic acids can lead to decarboxylation. For instance, the thermal cyclisation of trans-o-fluorocinnamic acids has been shown to produce coumarins, a process that involves an intramolecular reaction preceding or accompanying the decarboxylation. rsc.org In the case of this compound, the presence of a fluorine atom at the ortho position (position 2) could potentially facilitate a similar intramolecular cyclization, leading to a substituted coumarin, although the ethoxy group at position 3 would influence the electronic and steric environment for such a reaction. The general mechanism for thermal decarboxylation of β-keto acids proceeds through a cyclic transition state, a concept that can be extended to other systems where intramolecular hydrogen bonding can facilitate the reaction. masterorganicchemistry.comyoutube.com

Catalytic Decarboxylation: Various metal catalysts have been employed for the decarboxylation of cinnamic acids. Ruthenium sawhorse complexes have demonstrated effectiveness in converting trans-cinnamic acid and its substituted analogues into styrenes. tandfonline.com The reaction is sensitive to the electronic nature of the substituents on the phenyl ring, with both electron-donating and electron-withdrawing groups affecting the reaction rate. tandfonline.com

Copper and silver catalysts are also utilized in decarboxylative cross-coupling reactions of cinnamic acids. researchgate.net These reactions often proceed via a radical pathway. tezu.ernet.in For this compound, a copper-catalyzed decarboxylation could potentially lead to the formation of a vinyl radical, which could then be trapped by a suitable coupling partner.

Organocatalyzed decarboxylation offers a metal-free alternative. For example, piperidine (B6355638) has been used as an organocatalyst in the decarboxylation of ferulic acid. scirp.org The mechanism involves the formation of an iminium ion intermediate, which facilitates the subsequent decarboxylation. The applicability of such a mechanism to this compound would depend on the specific reaction conditions and the ability of the substrate to form the necessary intermediates.

The following table summarizes potential decarboxylation pathways for cinnamic acid derivatives, which could be applicable to this compound.

| Decarboxylation Method | Catalyst/Conditions | Potential Product | Mechanistic Notes |

| Thermal | High Temperature | Substituted Styrene or Coumarin | May proceed via a cyclic transition state or intramolecular cyclization. rsc.orgmasterorganicchemistry.com |

| Catalytic (Ruthenium) | Ruthenium Sawhorse Complex | Substituted Styrene | Effective for various substituted cinnamic acids. tandfonline.com |

| Catalytic (Copper/Silver) | Cu/Ag Salts | Coupled Products (e.g., alkenes, alkynes) | Often involves a radical mechanism through double decarboxylative cross-coupling. researchgate.net |

| Organocatalytic | e.g., Piperidine | Substituted Styrene | Proceeds via iminium ion intermediates. scirp.org |

Stereoselective Reactions and Chiral Synthesis Potential

The carbon-carbon double bond in this compound presents a key site for stereoselective transformations, offering potential for the synthesis of chiral molecules. The electronic properties conferred by the ethoxy and difluoro substituents can influence the reactivity and selectivity of these reactions.

Asymmetric Hydrogenation: While specific data on the asymmetric hydrogenation of this compound is scarce, the asymmetric hydrogenation of substituted cinnamic acids is a well-established method for producing chiral 3-arylpropanoic acids. This transformation typically employs chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. The electronic nature of the substituents on the aromatic ring can impact the efficiency and enantioselectivity of the hydrogenation.

Chiral Addition Reactions: The double bond of cinnamic acid derivatives is susceptible to various addition reactions, which can be rendered stereoselective using chiral catalysts or auxiliaries.

Michael Addition: The conjugate addition of nucleophiles to the β-position of the double bond is a powerful tool for C-C bond formation. Asymmetric Michael additions to α,β-unsaturated carbonyl compounds, including cinnamic acid derivatives, have been extensively studied. Chiral organocatalysts, such as prolinol ethers, have been shown to catalyze the enantioselective alkylation of related compounds with high yields and enantioselectivities. mdpi.com

Friedel-Crafts Alkylation: In the presence of a chiral catalyst, the double bond of this compound could act as an electrophile in an asymmetric Friedel-Crafts reaction with electron-rich arenes or heterocycles like indoles and furans. mdpi.com Chiral BINOL-derived phosphoric acids are common catalysts for such transformations. mdpi.com

Cycloaddition Reactions: The double bond can participate in cycloaddition reactions. For instance, [2+2] photodimerization of cinnamic acid derivatives in the crystalline state can proceed with high stereoselectivity. rsc.org The crystal packing, guided by intermolecular interactions, dictates the stereochemical outcome. The specific substitution pattern of this compound would influence its solid-state packing and thus its potential for stereoselective solid-state reactions.

The potential for stereoselective reactions of this compound is summarized in the table below.

| Reaction Type | Reagent/Catalyst | Potential Chiral Product | Key Considerations |

| Asymmetric Hydrogenation | Chiral Rh or Ru catalyst | Chiral 3-(3-ethoxy-2,4-difluorophenyl)propanoic acid | Substituent effects on enantioselectivity. |

| Asymmetric Michael Addition | Chiral organocatalyst (e.g., prolinol derivatives) | Chiral 3-substituted-3-(3-ethoxy-2,4-difluorophenyl)propanoic acid | Reactivity of the double bond towards nucleophiles. mdpi.com |

| Asymmetric Friedel-Crafts Alkylation | Chiral Brønsted acid (e.g., BINOL-phosphoric acid) | Chiral 3-aryl-3-(3-ethoxy-2,4-difluorophenyl)propanoic acid | Electrophilicity of the double bond. mdpi.com |

| Stereoselective [2+2] Photodimerization | UV light (in solid state) | Chiral cyclobutane derivatives | Crystal packing and intermolecular interactions. rsc.org |

| Regioselective [3+3] Annulation | Enaminones, Acid catalyst | Dihydropyridones | Unique regioselective reactivity of cinnamic acid derivatives. rsc.org |

Derivatives, Analogues, and Structure Activity Relationship Studies

Synthesis and Chemical Properties of Esters and Amides of 3-Ethoxy-2,4-difluorocinnamic Acid

The conversion of the carboxylic acid group in this compound into esters and amides is a fundamental strategy for modifying its physicochemical properties, such as solubility, stability, and bioavailability. Standard synthetic methodologies for this transformation are well-established for cinnamic acids in general. nih.govrsc.org

Esterification: The synthesis of esters from a parent cinnamic acid can be achieved through several reliable methods. One common approach is the Steglich esterification, which uses a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method is effective for reacting the carboxylic acid with various alcohols under mild conditions. Another classic method involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol. nih.gov

Amidation: The synthesis of amides from this compound would similarly follow standard protocols. A widely used method involves peptide coupling reagents. For instance, reacting the carboxylic acid with an amine in the presence of 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) in a suitable solvent like N,N-dimethylformamide (DMF) provides the corresponding amide in good yields. jst.go.jp This method is advantageous due to its mild reaction conditions and broad substrate scope. jst.go.jpnih.gov Alternative strategies include activating the carboxylic acid with triazine-based reagents or using amine-BH₃ complexes. beilstein-journals.org The resulting amides often exhibit different biological activities and stabilities compared to their parent acids and esters. nih.gov

The chemical properties of the resulting esters and amides are dictated by the new functional group. Esters are generally more lipophilic and less acidic than the parent carboxylic acid. Amides can participate in hydrogen bonding, influencing their solubility and interaction with biological targets. The stability of these derivatives can also be enhanced; for example, an amide bond is generally more resistant to hydrolysis than an ester bond. nih.gov

Table 1: Common Synthetic Methods for Ester and Amide Formation

| Derivative | Method | Key Reagents | Reference |

| Esters | Steglich Esterification | Alcohol, DCC, DMAP | nih.gov |

| Acid Chloride Formation | SOCl₂ or (COCl)₂, Alcohol, Base | nih.gov | |

| Mitsunobu Reaction | Alcohol, Triphenylphosphine, DIAD | jst.go.jp | |

| Amides | Peptide Coupling | Amine, EDC, HOBt | jst.go.jp |

| Acid Chloride Formation | SOCl₂, Amine, Base | nih.gov | |

| Mechanochemistry | Amine, EDC·HCl (under flow) | beilstein-journals.org |

Development of Analogues with Varied Fluorination Patterns on the Aromatic Ring

The substitution of hydrogen with fluorine on an aromatic ring is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, binding affinity, and lipophilicity. The specific placement of fluorine atoms on the cinnamic acid ring can have a significant impact on its biological activity. nih.gov

In the case of this compound, the fluorine atoms are at the ortho and para positions relative to the acrylic acid side chain. Studies on related halogen-substituted cinnamic acid derivatives have shown that the substitution pattern is critical for biological targeting and selectivity. For example, in a series of cinnamic acid derivatives designed as cholinesterase inhibitors, the position of fluorine or chlorine substitution produced a significant effect on bioactivity. nih.gov Compounds with a halogen at the para-position (position 4) generally exhibited potent activity against acetylcholinesterase (AChE) and poor activity against butyrylcholinesterase (BChE). nih.gov Conversely, ortho-substituted (position 2) analogues tended to show the opposite effect, with higher selectivity for BChE. nih.gov

This suggests that an analogue of this compound, such as a hypothetical 3-Ethoxy-3,5-difluorocinnamic acid , might exhibit a different pharmacological profile. The 2,4-difluoro pattern combines the electronic effects of both an ortho and a para fluorine atom, which could lead to a mixed or unique activity profile that would need to be determined empirically. The development of these analogues is crucial for exploring the full potential of this chemical class and optimizing for a specific biological target.

Table 2: Influence of Halogen Position on Cholinesterase Inhibition for Analogous Cinnamic Acid Derivatives

| Substitution Pattern | Primary Target | Selectivity Trend | Reference |

| para-substituted (e.g., 4-Fluoro) | Acetylcholinesterase (AChE) | High for AChE over BChE | nih.gov |

| ortho-substituted (e.g., 2-Fluoro) | Butyrylcholinesterase (BChE) | High for BChE over AChE | nih.gov |

| meta-substituted (e.g., 3-Fluoro) | Variable Activity | Generally less potent or selective | nih.gov |

| 2,4-Difluoro (As in title compound) | Hypothesized Mixed/Unique | To be determined | N/A |

Investigation of Derivatives with Modified Alkoxy Side Chains

The ethoxy group at the 3-position is another key site for structural modification. Varying the length and nature of the alkoxy side chain can fine-tune the molecule's lipophilicity and steric profile, which in turn affects its interactions with biological targets.

Research on related 3,5-dialkoxy-4-hydroxycinnamamides has demonstrated a clear relationship between the length of the alkoxy chain and antioxidant activity. nih.gov In that series, cinnamamides with longer alkoxy groups (e.g., hexyloxy) at the C-3 and C-5 positions displayed enhanced inhibition of lipid peroxidation. nih.gov This suggests that increasing the lipophilicity of this part of the molecule can improve its association with lipid membranes, where oxidative damage often occurs.

Applying this principle to this compound, one could synthesize a series of analogues with different alkoxy groups, such as:

3-Methoxy-2,4-difluorocinnamic acid (shorter chain)

3-Propoxy-2,4-difluorocinnamic acid (longer chain)

3-Isopropoxy-2,4-difluorocinnamic acid (branched chain)

The synthesis of such analogues, like 3,5-dialkoxy-4-hydroxy cinnamic acids, can be achieved from suitable phenolic precursors, followed by alkylation to introduce the desired alkoxy chains and subsequent Knoevenagel or similar condensation reactions to construct the acrylic acid moiety. nih.govjcu.cz Comparing the properties of these derivatives would provide valuable insight into how the alkoxy side chain modulates activity.

Elucidation of Structure-Reactivity Correlations for Directed Synthesis

Key correlations can be summarized as:

Aromatic Substitution: The number and position of fluorine atoms directly influence the electronic environment of the ring and the molecule's interaction with specific biological targets. As noted, ortho- and para-substitutions can impart selectivity for different enzymes. nih.gov This knowledge allows for the directed synthesis of analogues targeting a specific protein.

Alkoxy Chain Modification: The length and branching of the alkoxy group primarily modulate lipophilicity. For activities like antioxidant effects related to lipid peroxidation, a direct correlation between increasing chain length and higher potency has been observed in related systems. nih.gov This guides the synthesis of derivatives with optimized chains for membrane-associated targets.

Carboxylic Acid Derivatization: Converting the carboxylic acid to an ester or amide is a reliable method to alter solubility, metabolic stability, and cell permeability. Amides, for example, are often more stable and can introduce new hydrogen bonding interactions. nih.govnih.gov

A directed synthesis approach would leverage these principles. For instance, if the goal were to create a more potent and metabolically stable neuroprotective agent based on an initial hit, a chemist might synthesize a small library of compounds combining a longer alkoxy chain (e.g., butoxy for lipophilicity), a specific fluorination pattern known to enhance target binding, and an amide functional group to improve stability and introduce a new interaction point. This systematic approach, based on established structure-reactivity and structure-activity relationships, is essential for the efficient development of optimized cinnamic acid derivatives. nih.govresearchgate.net

Research Applications in Advanced Organic Synthesis and Materials Science

Utilization as Key Building Blocks in Multistep Organic Synthesis

In the realm of organic chemistry, the concept of "building blocks" is fundamental. These are molecules with well-defined structures and reactive functional groups that can be readily assembled into more complex molecular architectures. 3-Ethoxy-2,4-difluorocinnamic acid serves as an exemplary building block, offering multiple sites for chemical modification. The carboxylic acid group, the carbon-carbon double bond of the acrylic acid moiety, and the substituted phenyl ring all present opportunities for a variety of chemical transformations. This allows for its incorporation into diverse and complex target molecules through carefully designed synthetic routes.

Role as Intermediates in the Preparation of Complex Fluorinated Aromatic Compounds

The synthesis of complex fluorinated aromatic compounds is a significant area of research, driven by the profound impact of fluorine on the biological and material properties of molecules. The presence of two fluorine atoms on the phenyl ring of this compound makes it a valuable intermediate for introducing a difluorophenyl moiety into larger, more intricate structures. The reactivity of the cinnamic acid portion can be harnessed to construct elaborate molecular frameworks, leading to the formation of novel fluorinated compounds with potential applications in pharmaceuticals and agrochemicals, where fluorine substitution is known to enhance efficacy and metabolic stability.

Application in the Synthesis of Liquid Crystal Intermediates and Functional Materials

The field of materials science has seen a surge in the development of liquid crystals for display technologies and other optical applications. The properties of liquid crystalline materials are highly dependent on the molecular structure of their constituent compounds. Fluorinated compounds are particularly crucial in the design of modern liquid crystal displays due to their ability to modulate properties such as dielectric anisotropy and viscosity. researchgate.net While direct application of this compound in final liquid crystal mixtures is not extensively documented, its structural motifs are relevant to the synthesis of liquid crystal intermediates. The rigid, fluorinated phenyl ring combined with a flexible ethoxy group are desirable features for creating the rod-like molecular shapes characteristic of many liquid crystals.

Incorporation into Polymer Architectures for Tailored Material Properties

The functional groups present in this compound, namely the carboxylic acid and the polymerizable double bond, suggest its potential as a monomer or a co-monomer in polymer synthesis. The incorporation of such a fluorinated monomer into a polymer backbone can significantly alter the properties of the resulting material. For instance, the presence of fluorine can enhance thermal stability, chemical resistance, and hydrophobicity, while also modifying the optical and electronic properties of the polymer. Although specific examples of polymers derived from this compound are not widely reported in public literature, the principles of polymer chemistry suggest its utility in creating specialized polymers with tailored functionalities for advanced applications in coatings, membranes, and electronic devices.

Advanced Characterization and Computational Studies of 3 Ethoxy 2,4 Difluorocinnamic Acid

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 3-Ethoxy-2,4-difluorocinnamic acid in solution. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework and elucidate the compound's conformation and configuration.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals offer a wealth of information. For instance, the protons of the ethoxy group (-OCH₂CH₃) would appear as a characteristic quartet and triplet. The vinyl protons of the cinnamic acid backbone provide insight into the double bond's configuration; a large coupling constant (typically around 16 Hz) between these protons would confirm a trans or (E)-configuration, which is common for cinnamic acid derivatives. researchgate.net The aromatic protons are influenced by the fluorine and ethoxy substituents, resulting in complex splitting patterns that can be resolved to confirm their positions on the phenyl ring.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. researchgate.net The carbonyl carbon of the carboxylic acid group would resonate at a characteristic downfield position. The carbons of the aromatic ring would show distinct shifts influenced by the electron-withdrawing fluorine atoms and the electron-donating ethoxy group. The GIAO (Gauge-Including Atomic Orbital) method, often used in computational chemistry, can be employed to calculate theoretical NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments. scielo.org.mx

Table 1: Illustrative ¹H NMR Data for a Cinnamic Acid Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| -CH= | 7.50 | d | 16.0 |

| =CH-COOH | 6.40 | d | 16.0 |

| Ar-H | 7.20-7.80 | m | - |

| -OCH₂- | 4.10 | q | 7.0 |

| -CH₃ | 1.40 | t | 7.0 |

Note: This table is illustrative and based on general data for cinnamic acid derivatives. Actual values for this compound may vary.

Table 2: Illustrative ¹³C NMR Data for a Cinnamic Acid Derivative

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O | 168.0 |

| -CH= | 145.0 |

| =CH-COOH | 118.0 |

| Ar-C | 125.0-160.0 |

| -OCH₂- | 64.0 |

| -CH₃ | 15.0 |

Note: This table is illustrative and based on general data for cinnamic acid derivatives. Actual values for this compound may vary.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Polymorph Distinction

Infrared (IR) and Raman spectroscopy are vibrational techniques that provide information about the functional groups present in a molecule. For this compound, these methods can confirm the presence of key structural features and can also be used to study solid-state properties like polymorphism. acs.org

The IR spectrum would be expected to show a strong, broad absorption band for the O-H stretch of the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. A sharp, intense peak corresponding to the C=O (carbonyl) stretch would appear around 1680-1710 cm⁻¹. The C=C stretching vibration of the alkene and aromatic ring would be observed in the 1600-1650 cm⁻¹ region. The C-O stretching of the ethoxy group would likely produce signals in the 1200-1300 cm⁻¹ range, while the C-F stretches would appear in the 1000-1400 cm⁻¹ region. nih.gov

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the C=C and aromatic ring stretching vibrations typically give strong signals. This makes Raman particularly useful for studying the carbon skeleton.

Furthermore, both IR and Raman spectroscopy are sensitive to the crystalline arrangement of molecules. Different polymorphic forms of a compound will exhibit distinct vibrational spectra due to differences in intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.netacs.org This allows for the identification and characterization of different polymorphs of this compound.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carbonyl | C=O stretch | 1680-1710 |

| Alkene/Aromatic | C=C stretch | 1600-1650 |

| Ether | C-O stretch | 1200-1300 |

| Fluoroaromatic | C-F stretch | 1000-1400 |

Note: These are general ranges and the exact peak positions for this compound would need to be determined experimentally.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which can confirm its elemental composition.

In the mass spectrum, the molecular ion peak [M]⁺ would be observed, corresponding to the intact molecule. The fragmentation pattern provides a "fingerprint" of the molecule. Common fragmentation pathways for cinnamic acid derivatives include the loss of the carboxylic acid group (-COOH) or carbon dioxide (-CO₂). The ethoxy group may be lost as an ethyl radical (-CH₂CH₃) or ethylene (-CH₂=CH₂). The fragmentation of the aromatic ring can also provide clues about the positions of the substituents. Analysis of these fragments allows for the confirmation of the compound's structure.

X-ray Crystallography for Solid-State Structure Determination and Crystal Engineering

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. This technique would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking.

The carboxylic acid groups of cinnamic acid derivatives often form hydrogen-bonded dimers in the solid state. nih.gov The presence of fluorine atoms can introduce additional intermolecular interactions, such as C-H···F and F···F contacts, which can influence the crystal packing. acs.org Understanding these interactions is crucial for crystal engineering, which aims to design and synthesize crystalline materials with desired properties. nih.govrsc.org The study of how fluorination impacts crystal packing is an active area of research. acs.org

Quantum Chemical Calculations and Molecular Modeling

Computational methods, such as quantum chemical calculations and molecular modeling, are powerful tools for predicting and understanding the properties of molecules. These theoretical approaches can complement experimental data and provide insights that are difficult to obtain through experiments alone.

Prediction of Electronic Structure, Molecular Orbitals, and Spectroscopic Properties

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. researchgate.netsemanticscholar.org For this compound, DFT calculations can be used to optimize the molecular geometry and predict various properties.

The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important parameter that relates to the molecule's chemical reactivity and electronic transitions. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which can indicate regions of the molecule that are electron-rich or electron-poor and are therefore susceptible to electrophilic or nucleophilic attack. mdpi.com

Furthermore, computational methods can be used to predict spectroscopic properties. As mentioned earlier, NMR chemical shifts can be calculated to aid in the interpretation of experimental spectra. scielo.org.mxdergipark.org.tr Theoretical vibrational frequencies from IR and Raman spectroscopy can also be computed and compared with experimental results to assist in the assignment of vibrational modes. nih.govnih.govresearchgate.net UV-Vis absorption spectra can also be simulated to understand the electronic transitions responsible for the molecule's absorption of light.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cinnamic acid |

| p-methoxycinnamic acid |

| p-hydroxycinnamic acid |

| p-methylcinnamic acid |

| p-chlorocinnamic acid |

| 3-fluoro-trans-cinnamic acid |

| 3,3'-difluoro-β-truxinic acid |

| p-coumaric acid |

| Caffeic acid |

| 3,4,5-trihydroxycinnamic acid |

| Cinnamaldehyde |

| 4-methylcinnamic acid |

| 3,4-methoxy cinnamic acid |

| 4,4-dipyridyl |

| iso-nicotinamide |

| nicotinamide |

| dirhenium(III) tetrachlorodi-μ-cinnamate |

| 3-(γ,γ-dimethylallyl)-p-coumaric acid |

| (E)-3-(4-Methoxy-3-(3-methylbut-2-enyl)phenyl)acrylic Acid |

| (E)-Methyl 3-(4-Hydroxy-3-methoxyphenyl)acrylate |

| (E)-Methyl 3-(3-Hydroxyphenyl)acrylate |

| 4-fluorocinnamic acid |

| 4-ethoxy-2,3-difluoro benzamide |

| Loganic acid |

| perfluoro(2-ethoxy-2-fluoroethoxy)-acetic acid |

| hexafluoropropylene oxide dimer acid |

| ammonium 4,8-dioxa-3H-perfluorononanoate |

| perfluorooctanoic acid |

| perfluorohexanoic acid |

| 4-Ethoxy-3-methoxycinnamic acid |

Simulation of Reaction Pathways, Transition States, and Energy Landscapes

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, offering insights into the energetic feasibility and kinetics of different transformation pathways. For a molecule like this compound, these simulations are crucial for understanding its synthesis, potential isomerizations, and subsequent reactions.

The synthesis of cinnamic acids and their derivatives often proceeds through reactions like the Perkin reaction. Computational modeling of such pathways for this compound would involve identifying the reactants, intermediates, transition states, and products along the reaction coordinate. Density Functional Theory (DFT) is a commonly employed method for these types of investigations, providing a good balance between accuracy and computational cost.

A key aspect of these simulations is the characterization of transition states, which are the energy maxima along the reaction pathway. The geometry of a transition state, along with its vibrational frequencies (one of which is imaginary), provides critical information about the mechanism of a reaction. For instance, in the case of the cis-trans isomerization around the double bond of the acrylic acid moiety, a transition state would represent the point of rotation where the π-bond is partially broken.

The energy landscape of a reaction is a surface that describes the potential energy of the system as a function of the geometric coordinates of the atoms. By mapping this landscape, chemists can identify the most likely reaction pathways (those with the lowest energy barriers). For this compound, this would involve calculating the relative energies of different conformers (e.g., s-cis and s-trans isomers related to the orientation around the single bond between the carbonyl carbon and the α-carbon), as well as the energy barriers for their interconversion. scielo.org.mxresearchgate.netjmcs.org.mx

Below is an illustrative data table showcasing the kind of information that would be generated from a DFT study on a plausible reaction pathway for the formation of this compound.

Illustrative Reaction Pathway Simulation Data

| Species | Description | Relative Energy (kcal/mol) | Key Geometric Parameter |

|---|---|---|---|

| Reactants | Initial starting materials | 0.0 | N/A |

| Intermediate 1 | First intermediate species | +5.2 | C-C bond formation |

| Transition State 1 | Energy barrier to Intermediate 2 | +15.8 | Partial bond breaking/formation |

| Intermediate 2 | Second intermediate species | -2.1 | New stable conformation |

| Transition State 2 | Energy barrier to Product | +12.5 | Water elimination |

| Product | This compound | -10.3 | Final product geometry |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state structure and macroscopic properties of this compound are governed by the nature and strength of its intermolecular interactions. The presence of a carboxylic acid group, an ethoxy group, and a difluorinated phenyl ring provides multiple sites for such interactions.

Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl oxygen). This typically leads to the formation of strong hydrogen-bonded dimers in the solid state, a common feature for carboxylic acids. researchgate.net The ethoxy group's oxygen atom can also act as a hydrogen bond acceptor. Computational methods can quantify the strength of these hydrogen bonds by calculating their interaction energies and analyzing the electron density distribution using techniques like the Quantum Theory of Atoms in Molecules (QTAIM).

Computational analyses of these non-covalent interactions often involve methods that can accurately describe dispersion forces, such as DFT with dispersion corrections (e.g., DFT-D3) or Møller–Plesset perturbation theory (MP2).

The following interactive table presents hypothetical data from a computational analysis of the key intermolecular interactions in a dimer of this compound.

Illustrative Intermolecular Interaction Analysis

| Interaction Type | Atoms Involved | Calculated Interaction Energy (kcal/mol) | Typical Distance (Å) |

|---|---|---|---|

| O-H···O Hydrogen Bond | Carboxylic acid dimer | -8.5 | 1.8 |

| C-H···O Interaction | Aromatic C-H and Carbonyl O | -1.2 | 2.5 |

| π-π Stacking | Parallel-displaced phenyl rings | -3.5 | 3.4 |

| C-H···F Interaction | Aromatic C-H and Fluorine | -0.8 | 2.6 |

Future Research Directions and Emerging Challenges

Development of Sustainable and Environmentally Benign Synthetic Processes

The future synthesis of 3-Ethoxy-2,4-difluorocinnamic acid will likely prioritize green chemistry principles to minimize environmental impact. Traditional methods for preparing cinnamic acids, such as the Perkin reaction, often require harsh conditions and generate significant waste. numberanalytics.com A more sustainable and widely applicable approach is the Knoevenagel condensation. wikipedia.org This reaction typically involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org

For the synthesis of this compound, the logical precursor would be 3-ethoxy-2,4-difluorobenzaldehyde, condensed with malonic acid. The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent and catalyst, often leads to simultaneous decarboxylation to yield the desired α,β-unsaturated carboxylic acid. wikipedia.orgorganic-chemistry.org

Future research should focus on developing catalyst-free and solvent-free Knoevenagel condensation methods, which have been successfully applied to other aromatic aldehydes. tandfonline.comresearchgate.net The use of water as a reaction medium is another highly desirable green alternative to traditional organic solvents. researchgate.net Microwave-assisted synthesis could also be explored to accelerate reaction times and improve energy efficiency. researchgate.net The development of reusable heterogeneous catalysts, such as functionalized solid supports or magnetic nanoparticles, would further enhance the sustainability of the synthesis by simplifying catalyst recovery and reuse. beilstein-journals.org

A comparison of potential synthetic routes is presented in Table 1.

| Synthetic Route | Precursors | Catalyst/Conditions | Potential Advantages | Potential Challenges |

| Knoevenagel-Doebner Condensation | 3-Ethoxy-2,4-difluorobenzaldehyde, Malonic acid | Pyridine, Piperidine (B6355638) | Well-established, good yields for many derivatives. wikipedia.orgorganic-chemistry.org | Use of potentially hazardous solvents/catalysts, by-product formation. |

| Solvent-Free Knoevenagel Condensation | 3-Ethoxy-2,4-difluorobenzaldehyde, Malonic acid | Basic catalyst (e.g., piperidine, amino acids) | Reduced solvent waste, potentially lower energy consumption. tandfonline.com | May require higher temperatures, potential for solid-state reactivity issues. |

| Water-Mediated Knoevenagel Condensation | 3-Ethoxy-2,4-difluorobenzaldehyde, Malonic acid | Potentially catalyst-free or with a water-soluble catalyst | Environmentally benign solvent, potential for enhanced reactivity and selectivity. researchgate.net | Solubility of reactants may be a limitation. |

| Microwave-Assisted Synthesis | 3-Ethoxy-2,4-difluorobenzaldehyde, Malonic acid | Various catalysts | Rapid reaction times, improved yields, energy efficiency. researchgate.net | Specialized equipment required, scalability can be a challenge. |

Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound.

Discovery of Novel Reactivity and Transformation Pathways

The electron-withdrawing nature of the two fluorine atoms on the phenyl ring, combined with the electron-donating ethoxy group, creates a unique electronic environment that could lead to novel reactivity. The double bond in the acrylic acid side chain is a key site for chemical transformations.

Future research could explore the following areas:

Asymmetric Hydrogenation: The development of chiral catalysts for the asymmetric hydrogenation of the double bond would provide access to enantiomerically pure 3-ethoxy-2,4-difluorodihydrocinnamic acid derivatives, which are valuable building blocks for chiral drugs and materials.

Palladium-Catalyzed Cross-Coupling Reactions: The C-H bonds on the phenyl ring could be targets for direct functionalization using modern cross-coupling techniques. For instance, Pd(II)-catalyzed C-H olefination has been used to synthesize novel non-benzenoid cinnamate (B1238496) analogs. rsc.org This could open pathways to complex derivatives with tailored properties.

Photochemical Transformations: Cinnamic acid derivatives are known to undergo [2+2] cycloaddition reactions upon exposure to UV light, leading to the formation of cyclobutane (B1203170) derivatives. rsc.org The substitution pattern on this compound could influence the regioselectivity and stereoselectivity of these photocycloadditions, offering a route to complex molecular architectures.

Electrochemical Transformations: Recent studies have shown that cinnamic acids can undergo electrochemical decarboxylative transformations to form other valuable compounds, such as alkenesulfonates. chemrxiv.org Investigating the electrochemical behavior of this compound could uncover new synthetic routes that are difficult to achieve through conventional means.

Rational Design of Derivatives with Precisely Tunable Chemical and Spectroscopic Properties

The core structure of this compound provides a versatile platform for the rational design of derivatives with specific properties. By modifying the carboxylic acid group, the ethoxy group, or by introducing additional substituents onto the phenyl ring, it should be possible to fine-tune the molecule's electronic, optical, and self-assembly characteristics.

For example, esterification or amidation of the carboxylic acid group can alter the molecule's solubility, lipophilicity, and potential for hydrogen bonding. nih.gov The length and nature of the alkyl chain in the ester or amide can be systematically varied to control these properties.

The fluorine and ethoxy substituents significantly influence the molecule's dipole moment and polarizability. This makes derivatives of this compound interesting candidates for applications in nonlinear optics and as components of liquid crystals. The introduction of other functional groups could be used to further tune these properties, as outlined in Table 2.

| Derivative Type | Modification | Potential Impact on Properties | Potential Applications |

| Esters | Variation of the alcohol used for esterification | Altered solubility, melting point, and liquid crystalline behavior. | Liquid crystals, polymer building blocks. |

| Amides | Reaction with various primary and secondary amines | Modified hydrogen bonding capabilities, potential for biological activity. | Pharmaceuticals, functional polymers. |

| Additional Ring Substitution | Introduction of nitro, amino, or other functional groups | Tuned electronic properties, altered spectroscopic signatures. | Dyes, nonlinear optical materials. |

Table 2: Rational Design of this compound Derivatives.

Integration of this compound into Advanced Functional Material Platforms

The unique properties of this compound make it a promising building block for a variety of advanced functional materials.

Fluorinated Polymers: The incorporation of fluorinated monomers can enhance the thermal stability, chemical resistance, and optical properties of polymers. nih.govarkema.com this compound could be used as a monomer or as a pendant group in polymers for applications in photonics, such as optical waveguides, or as specialty coatings. mdpi.com The photoreactive nature of the cinnamate group could also be exploited to create cross-linkable polymers for photolithography and other applications. rsc.org

Liquid Crystals: Cinnamic acid derivatives are known to form the basis of liquid crystalline materials. tandfonline.comresearchgate.nettandfonline.com The rigid, rod-like structure of this compound, combined with its significant dipole moment arising from the fluorine and ethoxy substituents, suggests that its derivatives could exhibit interesting mesomorphic properties, including nematic and smectic phases. scielo.br These materials could find applications in display technologies and optical switching devices.

Biomedical Materials: The cinnamic acid scaffold is present in many biologically active compounds. nih.gov The introduction of fluorine can enhance metabolic stability and bioavailability. nih.gov Derivatives of this compound could be explored for their potential as anticancer, anti-inflammatory, or neuroprotective agents. Furthermore, its polymeric derivatives could be investigated for use in drug delivery systems and as biocompatible materials.

Addressing Challenges in Scalability and Process Intensification for Academic and Industrial Translation

For this compound to move from a laboratory curiosity to a commercially viable compound, challenges related to scalability and process intensification must be addressed.

Scalability: Many modern synthetic methods that work well on a small scale in academic labs are difficult to implement on an industrial scale. Future research must focus on developing robust and scalable synthetic protocols. This includes moving away from stoichiometric reagents towards catalytic processes and minimizing the use of hazardous and difficult-to-handle reagents. The gram-scale synthesis of related cinnamic acid derivatives has been reported, suggesting that scalability is achievable. beilstein-journals.org

Process Intensification: Process intensification aims to develop smaller, more efficient, and more sustainable chemical processes. aiche.org For the production of this compound, this could involve:

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch reactors, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purities. researchgate.net The Knoevenagel condensation is well-suited for implementation in a flow process.

Reactive Distillation: Combining reaction and separation into a single unit operation can lead to significant cost and energy savings. This could be applicable for the esterification of this compound, where the continuous removal of water can drive the reaction to completion.

Microreactor Technology: The use of microreactors can provide precise control over reaction conditions, leading to improved selectivity and reduced by-product formation. researchgate.net

By addressing these challenges, the full potential of this compound as a valuable platform chemical can be realized.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Ethoxy-2,4-difluorocinnamic acid, and what key intermediates are involved?

- Methodology : The synthesis often involves halogenated intermediates. For example, 3-ethoxy-2,4-difluoro-benzoyl chloride (CAS 1017779-90-6) is a critical precursor, synthesized via Friedel-Crafts acylation or electrophilic substitution. Boronic acid derivatives (e.g., 3-ethoxy-2,6-difluorophenylboronic acid) are also intermediates in Suzuki-Miyaura cross-coupling reactions for introducing substituents .

- Key Steps :

- Fluorination of the aromatic ring using fluorinating agents like Selectfluor®.

- Etherification with ethanol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethoxy group .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- HPLC : Reverse-phase HPLC (e.g., LiChrosorb® RP-8 columns) with UV detection at 254 nm for purity assessment .

- NMR : ¹⁹F NMR for confirming fluorine positions and ¹H/¹³C NMR for verifying ethoxy and cinnamic acid backbone .

- MALDI-TOF MS : Mixtures like α-cyano-2,4-difluorocinnamic acid are used as matrices to enhance ionization efficiency .

Q. How does the solubility profile of this compound influence experimental design?

- Solubility Data : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. This necessitates solvent optimization for reactions or biological assays .

- Stability Considerations : Hydrolysis of the ethoxy group under acidic/basic conditions requires pH-controlled environments (pH 6–8) for long-term storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound derivatives?

- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) in Suzuki couplings for biaryl formation. Encapsulated catalysts (e.g., polyurea-Pd) enhance recyclability and reduce metal leaching .

- Temperature Control : Microwave-assisted synthesis at 80–100°C reduces reaction time for fluorinated intermediates .

Q. What computational methods are used to predict the reactivity of this compound in nucleophilic substitutions?

- DFT Calculations : Predict electrophilic aromatic substitution (EAS) sites using Fukui indices. The difluoro-ethoxy motif directs substitutions to the para position of the cinnamic acid backbone .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) to optimize regioselectivity .

Q. What mechanisms underlie the biological activity of this compound, particularly in enzyme inhibition?

- Structural Analogues : The compound shares features with salicylic acid derivatives, suggesting competitive inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes. Fluorine atoms enhance binding via hydrophobic interactions .

- In Vitro Assays : IC₅₀ values are determined using enzyme inhibition kits (e.g., COX-2 ELISA) with fluorometric detection .

Q. How can stability issues of this compound under varying pH and temperature conditions be addressed?

- Degradation Studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring. Buffered solutions (pH 7.4) minimize hydrolysis of the ethoxy group .

- Lyophilization : For long-term storage, lyophilize the compound in amber vials under nitrogen to prevent photodegradation and oxidation .

Q. What strategies resolve contradictions in reported biological activities of structural analogs?

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., uniform cell lines like RAW 264.7 for anti-inflammatory tests).

- Crystallography : Resolve 3D structures of enzyme-ligand complexes to identify critical binding motifs (e.g., fluorine-π interactions in COX-2 inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.